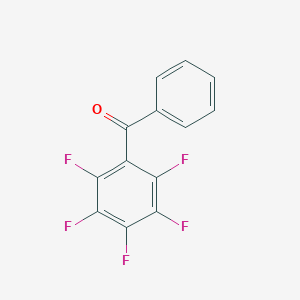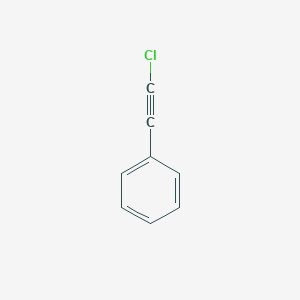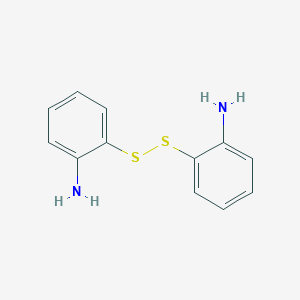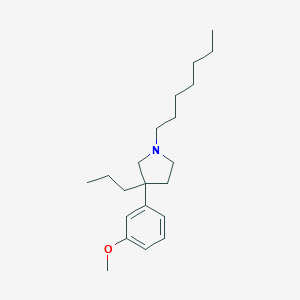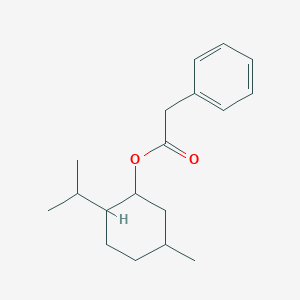![molecular formula C21H36O2 B073081 methyl (3S)-5-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-methylpentanoate CAS No. 1438-55-7](/img/structure/B73081.png)
methyl (3S)-5-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-methylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3S)-5-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-methylpentanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Applications
Methylbenzoates, including derivatives similar to the chemical , have been synthesized using Pd(0)-mediated rapid cross-coupling reactions, which are significant in radiochemical applications (Takashima-Hirano et al., 2012).
Compounds structurally related to methyl (3S)-5-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-methylpentanoate have been isolated from natural sources like Leonurus japonicus, indicating potential applications in natural product chemistry and pharmacognosy (Liu et al., 2014).
Research has been conducted on the synthesis of related compounds for potential applications in organic synthesis and material science (Collins & Jacobs, 1986).
Advanced Chemical Synthesis and Analysis
Studies have focused on synthesizing and analyzing complex isodrimene sesquiterpenes, which share structural similarities with the chemical , highlighting the role of such compounds in advanced chemical synthesis and analysis (Otaka & Araya, 2013).
Research has been conducted on the total synthesis of complex molecules like dysideapalaunic acid, utilizing similar structural components, which is significant in the field of synthetic chemistry and drug development (Hagiwara & Uda, 1991).
Catalytic Processes and Chemical Transformations
Studies have explored the catalytic conversions of related compounds on silica-alumina catalysts, indicating the importance of such chemicals in understanding catalytic processes and chemical transformations (Dimitrov & Ignatiev, 1967).
Research on the synthesis of similar compounds using baker’s yeast-catalyzed asymmetric reduction points to innovative methods in chemical synthesis and the development of chiral compounds (Katoh et al., 2006).
Eigenschaften
CAS-Nummer |
1438-55-7 |
|---|---|
Produktname |
methyl (3S)-5-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-methylpentanoate |
Molekularformel |
C21H36O2 |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
methyl (3S)-5-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-methylpentanoate |
InChI |
InChI=1S/C21H36O2/c1-15(14-19(22)23-6)8-10-17-16(2)9-11-18-20(3,4)12-7-13-21(17,18)5/h9,15,17-18H,7-8,10-14H2,1-6H3/t15-,17-,18-,21+/m0/s1 |
InChI-Schlüssel |
LWPPDVAQDDYKML-QUJKESNLSA-N |
Isomerische SMILES |
CC1=CC[C@@H]2[C@@]([C@H]1CC[C@H](C)CC(=O)OC)(CCCC2(C)C)C |
SMILES |
CC1=CCC2C(CCCC2(C1CCC(C)CC(=O)OC)C)(C)C |
Kanonische SMILES |
CC1=CCC2C(CCCC2(C1CCC(C)CC(=O)OC)C)(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



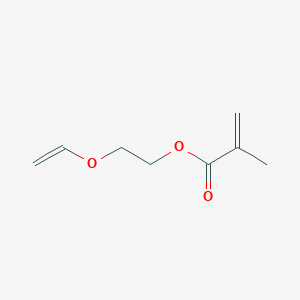
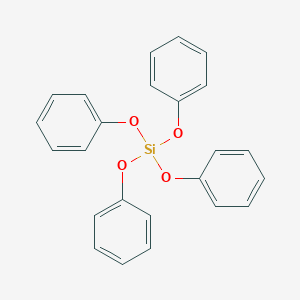
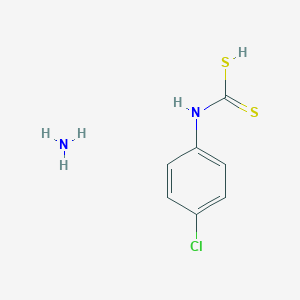
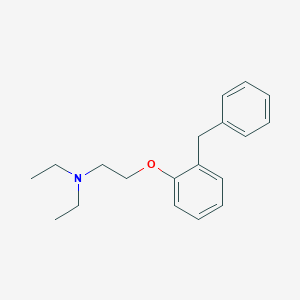
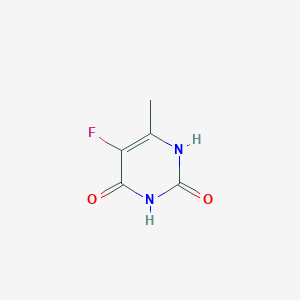
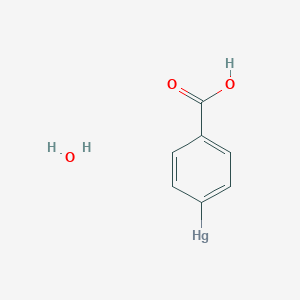
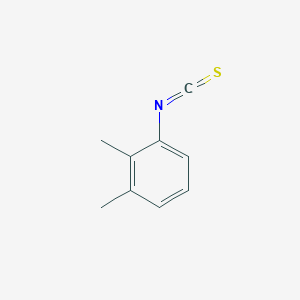
![3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid](/img/structure/B73014.png)

